3,4-O-p-Anisylideneclindamycin Hydrochloride

Description

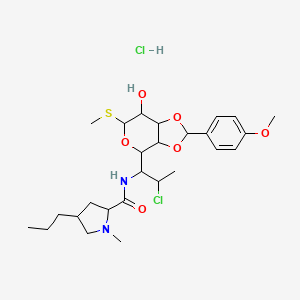

3,4-O-p-Anisylideneclindamycin Hydrochloride (CAS 25908-42-3) is a chemically modified derivative of clindamycin, a lincosamide antibiotic. The compound features an anisylidene group protecting the 3,4-hydroxyl positions of clindamycin, which may enhance stability or modulate pharmacokinetic properties . Its molecular formula is C₂₆H₄₀Cl₂N₂O₆S, with a molecular weight of 579.57 g/mol .

Properties

Molecular Formula |

C26H40Cl2N2O6S |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

N-[2-chloro-1-[7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H |

InChI Key |

NEPHHFKULLLGPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves the reaction of clindamycin with p-anisaldehyde under specific conditions. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

3,4-O-p-Anisylideneclindamycin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3,4-O-p-Anisylideneclindamycin Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used to study protein interactions and functions.

Antibiotic Research: As a derivative of clindamycin, it is used to investigate the mechanisms of antibiotic resistance and efficacy.

Drug Development: Researchers use this compound to develop new therapeutic agents and study their pharmacological properties.

Mechanism of Action

The mechanism of action of 3,4-O-p-Anisylideneclindamycin Hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of clindamycin, which binds to the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains . The molecular targets include bacterial ribosomal RNA and associated proteins, disrupting the translation process and leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations :

Structural Modifications: The anisylidene group in this compound likely improves stability by protecting hydroxyl groups from metabolic degradation, a feature absent in the base clindamycin hydrochloride .

Molecular Weight Trends :

- The addition of anisylidene (+118.12 g/mol compared to clindamycin hydrochloride) and palmitate (+254.28 g/mol) groups significantly increases molecular weight, affecting pharmacokinetics such as tissue penetration and clearance rates .

Functional and Application Comparisons

| Compound Name | Primary Applications | Key Advantages |

|---|---|---|

| This compound | Research, chemical intermediates | Enhanced stability for synthetic processes |

| Clindamycin Hydrochloride | Antibacterial therapy (oral/parenteral) | Rapid absorption and bioavailability |

| Clindamycin Phosphate Sulfone | Topical formulations | Improved water solubility for dermal use |

| Clindamycin Palmitate Sulfoxide Hydrochloride | Pediatric suspensions | Taste masking and prolonged release |

Critical Insights :

- This compound is primarily a research and intermediate compound, unlike its parent molecule (clindamycin hydrochloride), which is directly used in clinical settings .

- Palmitate derivatives are tailored for specific formulations (e.g., pediatric suspensions), whereas the anisylidene variant’s role is more niche, focusing on synthetic chemistry .

Research and Industrial Relevance

- Synthetic Utility: The anisylidene group in this compound may serve as a protective intermediate in synthesizing novel clindamycin analogs, a pathway less explored in phosphate or palmitate derivatives .

- Regulatory Limitations : Unlike clindamycin hydrochloride (approved for human use), the anisylidene derivative remains restricted to research, highlighting the importance of structural modifications in drug development pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.